Home > Products > Screening Compounds P24195 > cefpodoxime proxetil
cefpodoxime proxetil - 947692-13-9

cefpodoxime proxetil

Catalog Number: EVT-1175910
CAS Number: 947692-13-9
Molecular Formula: C21H27N5O9S2
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefpodoxime Proxetil is a cephalosporin antibiotic. [] Cephalosporins are a class of β-lactam antibiotics. [] They are classified as third-generation cephalosporins and are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [] Cefpodoxime Proxetil itself is a prodrug, meaning it is inactive in its administered form and is metabolized in the body to its active form, Cefpodoxime. []

Future Directions
  • Improving its bioavailability: This could involve developing new formulations or delivery systems that enhance its solubility and absorption. []
  • Overcoming antibiotic resistance: Research could focus on understanding and counteracting the mechanisms by which bacteria develop resistance to Cefpodoxime and other cephalosporins. []
  • Exploring new applications: While primarily studied as an antibiotic, further research may investigate its potential in other areas, such as anticancer or antiviral activities, as seen with other cephalosporin derivatives. []

Cefixime

Compound Description: Cefixime is a third-generation cephalosporin antibiotic. [] It is chemically described as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [] It exhibits antibacterial activity by inhibiting the biosynthesis and arresting the cell wall assembly of bacteria, leading to bacterial cell death. []

Cefpodoxime Proxetil

Compound Description: Cefpodoxime proxetil is an orally absorbed third-generation cephalosporin antibiotic. [] Chemically, it is (6R,7R)-7-[(2Z)-2-(-1,3-thiazol-4yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct2-ene-2-carboxylic acid. [] It exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. []

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. [] It functions by interfering with bacterial cell wall synthesis, specifically inhibiting the cross-linking of peptidoglycans. []

Ceftazidime

Compound Description: Ceftazidime is another third-generation cephalosporin antibiotic. [] It is used to treat a variety of bacterial infections.

Ceftriaxone

Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic. [] It is used to treat various bacterial infections.

Cefuzonam

Compound Description: Cefuzonam (CZON) is a newly developed semisynthetic cephem with a broad antibacterial spectrum. [] Its chemical name is sodium (-)-(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido]-3-[(1,2,3-thiadiazol-5-yl)thiomethyl]-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate. []

Source and Classification

Cefpodoxime proxetil is derived from the natural product cephalosporin C, which is produced by the fungus Cephalosporium acremonium. It belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. The compound is classified as follows:

  • Chemical Class: Beta-lactam antibiotics
  • Sub-class: Cephalosporins
  • Generation: Third generation
Synthesis Analysis

The synthesis of cefpodoxime proxetil typically involves several steps starting from 7-aminocephalosporanic acid (7-ACA), a key intermediate in cephalosporin synthesis. Two notable methods are outlined in patents and literature:

  1. Conventional Method:
    • 7-ACA is reacted with an acid chloride derived from a thiazole derivative to form an intermediate.
    • This intermediate undergoes further reactions to yield cefpodoxime proxetil.
    • The process often requires multiple purification steps to achieve high purity.
  2. Improved Method:
    • A more efficient synthesis pathway utilizes methoxy sulfonic acid and trimethyl borate to etherify 7-ACA, eliminating several purification steps.
    • The reaction conditions are optimized for temperature and solvent use, enhancing yield and purity while reducing environmental impact .

Key Parameters:

  • Temperature Range: Typically maintained between 10 °C and 25 °C during initial reactions.
  • Solvents Used: Dimethylformamide, tetrahydrofuran, and methanol are commonly employed for various stages of the synthesis.
Molecular Structure Analysis

Cefpodoxime proxetil has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C16_{16}H19_{19}N3_{3}O5_{5}S
  • Molecular Weight: Approximately 365.4 g/mol
  • Structural Features:
    • Contains a beta-lactam ring typical of cephalosporins.
    • Features an isopropoxycarbonyl group that contributes to its prodrug properties.
    • Two asymmetric centers at positions 6 and 7 of the cephem nucleus.

The stereochemistry of cefpodoxime proxetil plays a crucial role in its biological activity and pharmacokinetics .

Chemical Reactions Analysis

Cefpodoxime proxetil undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions:
    • Etherification of 7-aminocephalosporanic acid with methoxy sulfonic acid leads to the formation of key intermediates.
    • Subsequent reactions involve acylation and deprotection steps to yield the final product.
  2. Metabolism:
    • In vivo, cefpodoxime proxetil is hydrolyzed by esterases to release the active cefpodoxime, which then interacts with bacterial cell wall synthesis enzymes.

Reaction Conditions:

  • The reactions are typically monitored using High-Performance Liquid Chromatography (HPLC) for purity and yield assessment .
Mechanism of Action

Cefpodoxime proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The mechanism involves:

  1. Binding to Penicillin-Binding Proteins (PBPs): Cefpodoxime binds to PBPs located in the bacterial cell membrane, disrupting normal cell wall formation.
  2. Inhibition of Transpeptidation: This binding inhibits transpeptidation, a critical step in cross-linking peptidoglycan layers in the bacterial cell wall.
  3. Resulting Effects: The inhibition leads to weakened cell walls, causing lysis and death of susceptible bacteria.

The compound's efficacy against a wide range of pathogens is attributed to its ability to penetrate Gram-negative bacteria's outer membrane .

Physical and Chemical Properties Analysis

Cefpodoxime proxetil possesses distinct physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and slightly soluble in water; its solubility profile supports oral administration.
  • Stability: Stable under normal storage conditions but sensitive to moisture; should be stored in a dry place.

Relevant Data:

  • Melting Point: Approximately 120 °C
  • pH Range: Typically between 5.0 and 7.0 when dissolved in water .
Applications

Cefpodoxime proxetil is widely used in clinical settings for treating infections caused by susceptible organisms:

  1. Indications:
    • Respiratory tract infections (e.g., pneumonia, bronchitis)
    • Urinary tract infections
    • Skin and soft tissue infections
  2. Advantages:
    • Oral bioavailability allows for convenient administration.
    • Broad-spectrum activity makes it effective against various pathogens.
  3. Research Applications:
    • Ongoing studies are exploring its efficacy against resistant bacterial strains and potential modifications to enhance activity or reduce side effects .
Introduction to Cefpodoxime Proxetil

Historical Development and Classification as a Third-Generation Cephalosporin

Cefpodoxime proxetil emerged from systematic efforts to expand the utility of cephalosporins through structural modifications. Patented in 1980 by Pharmacia & Upjohn and approved for medical use in 1989 (marketed as Vantin), it joined the third-generation cephalosporin class characterized by enhanced Gram-negative coverage and β-lactamase stability compared to earlier generations [1] [7]. This period represented a pivotal shift in antimicrobial development, focusing on overcoming emerging resistance patterns among Enterobacteriaceae and respiratory pathogens. Third-generation cephalosporins distinguish themselves through their expanded spectrum against Gram-negative bacteria while retaining moderate Gram-positive activity – a pharmacological advancement addressing the limitations of first-generation (primarily Gram-positive coverage) and second-generation (moderate Gram-negative extension) agents [4] [10].

The classification of cefpodoxime within this generation stems from its consistent activity against clinically important β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, coupled with reliable efficacy against penicillin-susceptible Streptococcus pneumoniae [1] [3]. Unlike earlier oral cephalosporins, cefpodoxime demonstrates meaningful activity against Klebsiella pneumoniae, Proteus mirabilis, and Escherichia coli, making it suitable for treating complicated urinary tract infections [1] [10]. Its development trajectory reflects a deliberate optimization for oral bioavailability through the proxetil ester moiety, a prodrug strategy that significantly improved absorption compared to the parent molecule cefpodoxime [2] [9]. This innovation positioned it uniquely among third-generation cephalosporins, many of which remained predominantly parenteral.

Table 1: Key Historical Milestones in Cefpodoxime Proxetil Development

YearEventSignificance
1980Patent filedStructural optimization of cephalosporin core with proxetil ester
1989Medical approval (USA)Marketed as Vantin for respiratory/urinary infections
1992Comprehensive clinical reviewEstablished efficacy in pediatric and adult populations
2001Pediatric formulation optimizationGranule suspension for flexible pediatric dosing

Structural Differentiation from Other Oral β-Lactam Antibiotics

The molecular architecture of cefpodoxime proxetil underpins its distinct antibacterial profile and pharmacokinetic behavior. Chemically designated as (RS)-1-(isopropoxycarbonyloxy) ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)-methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, this 427.46 g/mol compound features three critical modifications that differentiate it from other oral β-lactams [1] [2]:

  • Aminothiazolyl Methoxyimino Side Chain: Positioned at C7, this group (syn configuration) confers exceptional β-lactamase stability, particularly against TEM-1, TEM-2, and SHV-1 enzymes produced by Gram-negative bacteria. This moiety significantly enhances resistance to hydrolysis compared to earlier cephalosporins like cephalexin or cefaclor [4] [5]. The methoxyimino group's orientation creates steric hindrance that impedes β-lactamase access to the β-lactam ring core [5].

  • Methoxymethyl Substitution at C3: Unlike the methyl or vinyl groups in many oral cephalosporins, this polar substituent enhances Gram-negative penetration while moderately reducing Gram-positive affinity. This explains cefpodoxime's superior activity against Enterobacteriaceae compared to second-generation agents like cefuroxime, albeit with slightly diminished anti-staphylococcal potency [1] [4].

  • Proxetil Ester Prodrug System: The proxetil moiety (1-(isopropoxycarbonyloxy)ethyl ester) masks the C4 carboxyl group, transforming the hydrophilic cefpodoxime molecule into a lipophilic prodrug capable of efficient intestinal absorption. This bioconversion occurs via esterases in the intestinal mucosa, releasing active cefpodoxime into the portal circulation [2] [5]. This prodrug strategy achieves approximately 50% oral bioavailability – substantially higher than non-esterified third-generation counterparts like cefixime (40-50%) [2] [9].

Table 2: Structural Comparison of Oral Cephalosporins

CephalosporinGenerationC7 Side ChainC3 SubstituentProdrug
CephalexinFirstPhenylglycylMethylNo
CefaclorSecondPhenylglycyl-Cl-HNo
Cefuroxime axetilSecondMethoxyimino (syn)CarbamateYes
Cefpodoxime proxetilThirdAminothiazolyl methoxyiminoMethoxymethylYes
CefiximeThirdAminothiazolyl carboxyvinylCarboxymethylNo

These structural elements collectively enable cefpodoxime to maintain activity against extended-spectrum β-lactamase (ESBL) producers at rates approximately 2-fold higher than cefuroxime and 4-fold higher than cefaclor, though ESBL resistance remains a clinical limitation [4] [10]. The Z-isomer configuration of the methoxyimino group is essential for antibacterial activity, necessitating strict stereochemical control during synthesis [7].

Role in Modern Antimicrobial Therapy: Scope and Significance

Cefpodoxime proxetil occupies a strategic therapeutic niche due to its balanced spectrum, oral bioavailability, and established clinical efficacy across multiple infection types. Its significance in antimicrobial therapy stems from several key attributes:

  • Management of Respiratory Tract Infections: Cefpodoxime demonstrates reliable in vitro activity against major respiratory pathogens, including Streptococcus pyogenes (MIC90 ≤0.004–2 μg/mL), Streptococcus pneumoniae (penicillin-susceptible strains), β-lactamase-positive Haemophilus influenzae (MIC90 ≤0.03–1 μg/mL), and Moraxella catarrhalis [1] [3]. This profile underpins its clinical efficacy in acute otitis media, sinusitis, community-acquired pneumonia, and acute bacterial exacerbations of chronic bronchitis. In comparative trials, cefpodoxime proxetil (10 mg/kg/day divided twice daily) demonstrated equivalent efficacy to amoxicillin-clavulanate, cefixime, and cefuroxime axetil in pediatric acute otitis media [3]. Against pharyngitis and tonsillitis caused by Streptococcus pyogenes, 5-day regimens showed clinical equivalence to standard 10-day penicillin V courses, potentially improving adherence [3] [9].

  • Treatment of Urinary and Reproductive Tract Infections: Approximately 29-33% of the administered dose is excreted unchanged in urine within 12 hours, yielding therapeutic concentrations against common uropathogens [2]. Its activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis supports its use in uncomplicated urinary tract infections. Significantly, cefpodoxime's potent activity against Neisseria gonorrhoeae (MIC90 0.004–0.06 μg/mL) positions it as an effective single-dose oral alternative to ceftriaxone for uncomplicated anogenital gonorrhea [1] [9]. This provides a valuable option in settings where parenteral therapy is impractical.

  • Pediatric Formulation Flexibility: The development of stable oral suspensions (50 mg/5mL and 100 mg/5mL after reconstitution) addressed a critical need for palatable, flexible-dosing formulations in pediatric populations [2] [3]. Pharmacokinetic studies in children aged 1-17 years demonstrated predictable plasma concentrations with 5 mg/kg dosing, achieving peak concentrations of approximately 2.1 μg/mL at 2-3 hours post-dose – adequate to exceed MIC90 values for key pathogens [2] [3].

  • Tissue Penetration Advantages: Beyond plasma pharmacokinetics, cefpodoxime achieves therapeutic concentrations at infection sites. Studies document significant penetration into skin blister fluid (mean maximum concentration: 1.6 mcg/mL after 200 mg dosing), tonsil tissue (0.24 mcg/g at 4 hours), and lung tissue (0.63 mcg/g at 3 hours) [2]. This distribution profile supports its use in skin/soft tissue infections and respiratory infections where tissue concentrations are paramount.

  • Antimicrobial Stewardship Considerations: As an oral step-down therapy following intravenous third-generation cephalosporins (e.g., ceftriaxone), cefpodoxime proxetil enables early hospital discharge and reduced healthcare costs without compromising efficacy. Clinical trials demonstrate equivalent outcomes when transitioning hospitalized patients with pneumonia from parenteral ceftriaxone to oral cefpodoxime [9] [10]. Its narrow spectrum compared to fluoroquinolones and position below "reserve" antibiotics in the WHO AWaRe classification further support its stewardship value in appropriate indications.

Table 3: Spectrum of Activity Against Key Pathogens

PathogenMIC Range (μg/mL)Clinical Relevance
Streptococcus pyogenes≤0.004–2Pharyngitis, skin infections
Streptococcus pneumoniae (penicillin-susceptible)≤0.015–1Pneumonia, otitis media
Haemophilus influenzae (β-lactamase+)≤0.03–1Respiratory infections
Moraxella catarrhalis≤0.06–1Sinusitis, otitis media
Escherichia coli0.12–32Urinary tract infections
Klebsiella pneumoniae0.12–>64Urinary/respiratory infections
Neisseria gonorrhoeae0.004–0.06Uncomplicated gonorrhea
Proteus mirabilis≤0.06–>64Urinary tract infections

The compound's clinical significance persists despite emerging resistance concerns, particularly regarding penicillin-resistant Streptococcus pneumoniae and extended-spectrum β-lactamase-producing Enterobacteriaceae. Its structural stability against common plasmid-mediated β-lactamases maintains utility in community-acquired infections where resistance mechanisms remain relatively uncomplicated [1] [10]. Ongoing research focuses on cefpodoxime-based combinations with β-lactamase inhibitors to extend its utility against resistant strains, though these developments remain exploratory [4]. In the antimicrobial armamentarium, cefpodoxime proxetil continues to offer a balance of spectrum, convenience, and tolerability that aligns with both therapeutic efficacy and stewardship principles when used according to susceptibility patterns.

Properties

CAS Number

947692-13-9

Product Name

cefpodoxime proxetil

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1

InChI Key

LTINZAODLRIQIX-ZFEISNGRSA-N

SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Synonyms

1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate
cefpodoxime proxetil
cephalosporin 807
CS 807
CS-807
Doxef
U 76252
U-76,252
Vantin

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.